molecular formula C10H9ClN2O B13704198 2-(3-Chlorophenyl)imidazole-4-methanol

2-(3-Chlorophenyl)imidazole-4-methanol

Cat. No.: B13704198
M. Wt: 208.64 g/mol
InChI Key: FSKHJWFZUPIZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)imidazole-4-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated to promote cyclization, resulting in the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)imidazole-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of 2-(3-chlorophenyl)imidazole-4-one.

    Reduction: Formation of 2-(3-chlorophenyl)imidazoline-4-methanol.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)imidazole-4-methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)imidazole-4-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The chlorophenyl group enhances binding affinity to certain receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)imidazole-4-methanol is unique due to the specific positioning of the chlorophenyl group, which influences its chemical reactivity and biological interactions. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

[2-(3-chlorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-2-7(4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13)

InChI Key

FSKHJWFZUPIZKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(N2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.